4-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Medicinal Chemistry Structure-Activity Relationship Isomer Profiling

4-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS 361168-60-7; molecular formula C₁₈H₁₄ClN₃OS; exact mass 355.0546 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class. The compound features a 4,6-dihydrothieno[3,4-c]pyrazole bicyclic core N-substituted with a phenyl ring at position 2 and acylated at the 3-amino position with a 4-chlorobenzamide moiety.

Molecular Formula C18H14ClN3OS
Molecular Weight 355.84
CAS No. 361168-60-7
Cat. No. B2875070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide
CAS361168-60-7
Molecular FormulaC18H14ClN3OS
Molecular Weight355.84
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H14ClN3OS/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23)
InChIKeyUHYOJLQGHYQYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS 361168-60-7) – Core Chemical Identity and Procurement Baseline


4-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS 361168-60-7; molecular formula C₁₈H₁₄ClN₃OS; exact mass 355.0546 g/mol) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class [1]. The compound features a 4,6-dihydrothieno[3,4-c]pyrazole bicyclic core N-substituted with a phenyl ring at position 2 and acylated at the 3-amino position with a 4-chlorobenzamide moiety [2]. This scaffold has been the subject of medicinal chemistry campaigns targeting autotaxin (ATX) inhibition [3] and protein kinase inhibition [4], establishing its relevance for fibroproliferative disease and oncology research programs. The specific 4-chloro substitution pattern distinguishes this compound from its 2-chloro positional isomer (CAS 392253-40-6) and other halogen congeners, with implications for molecular recognition, metabolic stability, and structure-activity relationship (SAR) exploration.

Why 4-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide Cannot Be Substituted by In-Class Analogs Without Experimental Risk


Thieno[3,4-c]pyrazole benzamides exhibit pronounced sensitivity to substituent position and identity, precluding generic interchange within the class. Even subtle positional isomerism—such as relocating the chlorine atom from the 4-position (target compound) to the 2-position (CAS 392253-40-6)—alters dipole moment, steric accessibility of the amide NH, and π-stacking geometry of the benzamide ring, all of which directly influence target binding and metabolic recognition [1]. Published SAR for the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole-1-substituted amide series demonstrates that modifications at the N-2 aryl group and the amide substituent produce >100-fold differences in autotaxin IC₅₀ values [2]. Furthermore, halogen scanning across this scaffold reveals that fluorine substitution yields favorable analgesic and anti-inflammatory phenotypes in vivo, whereas other halogens (Cl, Br) do not reproduce this profile [3]. Consequently, substituting the 4-chloro derivative with a 4-fluoro, 4-bromo, or 2-chloro analog, or with an acetamide rather than benzamide, will produce non-equivalent biological outcomes and invalidate cross-study comparisons.

Quantitative Differentiation Evidence: 4-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide vs. Closest Analogs


Positional Isomer Differentiation: 4-Chloro vs. 2-Chloro Benzamide Substitution

The target compound (4-chloro, CAS 361168-60-7) and its closest positional isomer (2-chloro, CAS 392253-40-6) share identical molecular formula (C₁₈H₁₄ClN₃OS) and exact mass (355.0546 g/mol) but differ in the chlorine substitution site on the benzamide ring. This positional shift alters the computed electronic properties: the 4-chloro isomer positions the electronegative chlorine para to the carbonyl, exerting a resonance electron-withdrawing effect that reduces the electron density at the amide NH, whereas the 2-chloro isomer introduces both steric hindrance and an ortho inductive effect that restricts rotational freedom of the benzamide group [1]. These differences are non-trivial for target binding; in related thieno[3,4-c]pyrazole amide series, para-substituted benzamides consistently exhibit distinct kinase selectivity profiles compared to ortho-substituted analogs [2].

Medicinal Chemistry Structure-Activity Relationship Isomer Profiling

Halogen Scan Across the 4-Position: Chloro vs. Fluoro Substitution

A halogen scan at the 4-position of the benzamide moiety within the thieno[3,4-c]pyrazole class reveals divergent pharmacological profiles. The 4-fluorophenyl derivative demonstrated significant analgesic, anti-inflammatory, and antipyretic activities in rodent models, with platelet antiaggregating activity in vitro comparable to acetylsalicylic acid [1]. While quantitative IC₅₀ values for the 4-chloro derivative are not reported in the same study, the SAR trend indicates that chlorine at the 4-position introduces distinct electronic (σₚ = +0.23 for Cl vs. σₚ = +0.06 for F) and lipophilic (π = +0.71 for Cl vs. π = +0.14 for F) contributions, predicting altered potency, metabolic half-life, and off-target liability relative to the 4-fluoro benchmark [2].

Halogen Scanning Bioisostere Analysis In Vivo Pharmacology

Scaffold-Class Association with Autotaxin (ATX) Inhibition and SAR Transferability

The 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole-1-substituted amide scaffold has been validated as a hit-to-lead series for autotaxin (ATX) inhibition, with the best derivative achieving an IC₅₀ of 0.33 μM against nucleotide phosphodiesterase activity of ATX and demonstrating significant inhibition of cell migration in vitro [1][2]. The target compound (CAS 361168-60-7) shares this exact scaffold architecture, with the 4-chloro substitution representing an unexplored SAR vector within the ATX pharmacophore model. The patent literature identifies thieno[3,4-c]pyrazol-3-yl acetamides as a privileged chemotype for ATX inhibition with therapeutic applications in pulmonary fibrosis, renal fibrosis, and cancer [3]. The benzamide congener (target compound) differs from the optimized acetamide series by extending the amide side chain, which molecular docking studies suggest may engage additional hydrophobic subpockets within the ATX active site [1].

Autotaxin Inhibition Fibrosis Cancer Drug Discovery

Kinase Inhibition Profiling: Scaffold-Level Evidence with In-Class Comparator Data

The thieno[3,4-c]pyrazole scaffold is disclosed as a protein kinase inhibitor chemotype, particularly targeting interleukin-2 inducible tyrosine kinase (ITK) [1] and Polo-like kinase 1 (PLK1) [2]. A structurally related compound, N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide, exhibited an IC₅₀ of 50,000 nM (50 μM) against PLK1 in a high-throughput screening assay [2]. While this affinity is modest, the benzamide extension present in the target compound (vs. propanamide in the comparator) is predicted to enhance potency through additional hydrogen bonding and hydrophobic contacts. The patent literature (RU2358978C2) describes thienopyrazoles of general formula I as ITK inhibitors, with specific examples demonstrating sub-micromolar IC₅₀ values against this kinase target [1]. The 4-chloro substitution on the benzamide ring is anticipated to modulate kinase selectivity profiles compared to unsubstituted or alkyl-substituted amide congeners.

Kinase Inhibition PLK1 ITK Cancer Therapeutics

Computed Physicochemical Differentiation: 4-Chloro vs. 4-Bromo and 3,4-Disubstituted Analogs

Comparison of computed molecular properties across the thieno[3,4-c]pyrazole benzamide sub-series reveals that the 4-chloro compound (CAS 361168-60-7) occupies a distinct property space relative to 4-bromo and 3,4-disubstituted analogs. The 4-chloro derivative (MW = 355.84 g/mol, predicted XLogP3 ≈ 3.7, TPSA ≈ 72.2 Ų) offers balanced lipophilicity within the typical drug-like range (XLogP < 5), whereas the corresponding 4-bromo analog (MW ≈ 400.3 g/mol, predicted XLogP3 ≈ 3.9) exceeds the MW threshold preferred for lead optimization (MW > 400) and exhibits increased lipophilicity [1]. The homologous 3,5-dichloro derivative introduces an additional heavy atom and altered hydrogen-bonding capacity due to dual halogen substitution [2]. These property differences directly impact solubility, permeability, and metabolic clearance predictions, making the 4-chloro compound the preferred choice for hit-to-lead programs where balanced physicochemical properties are prioritized alongside target engagement.

Physicochemical Profiling Drug-Likeness Procurement Selection

Recommended Research and Procurement Application Scenarios for 4-Chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide (CAS 361168-60-7)


Autotaxin (ATX) Inhibitor Lead Optimization and Scaffold Hopping

Utilize the target compound as a benzamide-extended scaffold analog within the validated thieno[3,4-c]pyrazole ATX inhibitor series. The published hit-to-lead campaign established that 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazole-1-substituted amides inhibit ATX with IC₅₀ values as low as 0.33 μM and block cell migration [1]. The 4-chloro substitution offers a halogen-dependent SAR vector not explored in the published series, enabling assessment of whether para-halogenated benzamides enhance potency through halogen bonding or hydrophobic interactions with the ATX active site. The thieno[3,4-c]pyrazol-3-yl acetamide patent landscape (EP4175633A1) further supports ATX as the primary target class [2].

Kinase Selectivity Profiling: ITK and PLK1 SAR Expansion

Deploy the target compound in kinase panel screening to expand SAR beyond the published alkyl-amide (propanamide) thieno[3,4-c]pyrazole series. A structurally related propanamide analog exhibited PLK1 IC₅₀ = 50 μM in HTS format [3], and the thienopyrazole patent (RU2358978C2) describes ITK inhibitors with sub-μM potency [4]. The 4-chlorobenzamide moiety introduces additional hydrogen-bond acceptor capacity (carbonyl oxygen) and π-stacking surface not present in alkyl-amide congeners, potentially enhancing affinity for kinases with extended ATP-site recognition. Comparative testing against 2-chloro and unsubstituted benzamide isomers can quantify the positional selectivity contribution.

Halogen Bioisostere Scanning for In Vivo Phenotypic Screening

Incorporate the 4-chloro compound into a halogen-scanning matrix alongside 4-fluoro, 4-bromo, and 4-iodo congeners to interrogate the pharmacological consequences of halogen substitution at the benzamide 4-position. The 4-fluoro derivative has established in vivo efficacy across analgesic, anti-inflammatory, and antipyretic endpoints comparable to acetylsalicylic acid [5]. Quantitative comparison of the 4-chloro compound in parallel assays will delineate the contribution of halogen size, electronegativity, and lipophilicity to target engagement, metabolic stability, and off-target profiles, directly informing lead candidate selection.

Computational Chemistry and Molecular Docking Benchmarking

Employ the target compound as a benchmarking ligand for molecular docking and molecular dynamics simulations targeting ATX and kinase enzymes. The well-defined 4-chloro benzamide substructure provides a tractable system for assessing halogen-π interaction energies and evaluating force field parameterization for heterocyclic thienopyrazole scaffolds. The published MD simulation protocols established for the thieno[3,4-c]pyrazole ATX inhibitor series [1] can be directly extended to the 4-chloro benzamide congener, facilitating validation of computational binding predictions against experimental IC₅₀ data generated in parallel.

Quote Request

Request a Quote for 4-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.